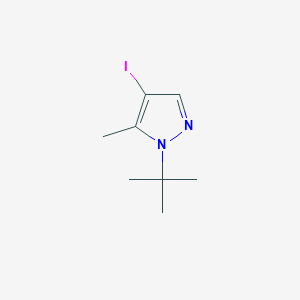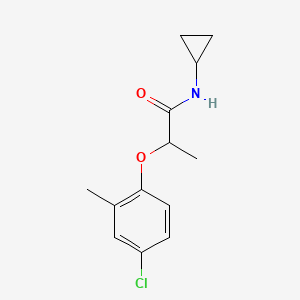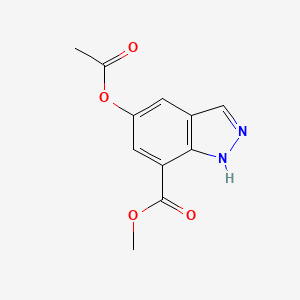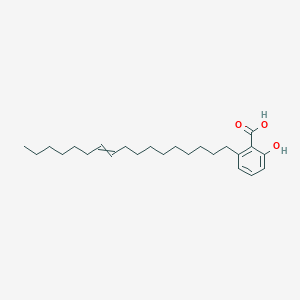![molecular formula C24H26N6O3 B12465844 1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one](/img/structure/B12465844.png)
1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one is a complex organic compound with potential applications in medicinal chemistry. This compound is known for its unique structure, which includes a piperidine ring, a pyridine ring, and an imidazo[4,5-c]1,5-naphthyridine core. These structural features contribute to its biological activity and make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one involves multiple steps. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN.
Alkylation: The piperidine ring is then alkylated using different alkyl/aryl halides in the presence of NaH in DMF.
Formation of the Imidazo[4,5-c]1,5-naphthyridine Core: This core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one involves inhibition of key kinases in the PI3K/mTOR signaling pathway . This pathway is critical for cell growth, proliferation, and survival. By inhibiting these kinases, the compound can potentially halt the progression of cancer cells and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
PF-04979064: A PI3K/mTOR dual inhibitor with a similar imidazo[4,5-c]1,5-naphthyridine core.
TPPU: A potent soluble epoxide hydrolase inhibitor with a piperidine ring.
EZH2 Inhibitors: Compounds with a pyridone inhibitor structure similar to the imidazo[4,5-c]1,5-naphthyridine core.
Uniqueness
1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one is unique due to its specific combination of structural features, which contribute to its potent biological activity and selectivity for PI3K/mTOR pathways. This makes it a valuable compound for further research and potential therapeutic development.
Properties
Molecular Formula |
C24H26N6O3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[1-(2-hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one |
InChI |
InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3 |
InChI Key |
GACQNUHFDBEIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Chloroethyl)amino]-N-(2-hydroxyethyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12465773.png)
![4-methyl-2-[4-(pyridin-4-ylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465793.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate](/img/structure/B12465800.png)

![2-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B12465808.png)

![2-(4-Bromophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate](/img/structure/B12465826.png)

![2-Oxo-2-phenylethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465846.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B12465849.png)
![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)
![4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B12465857.png)

